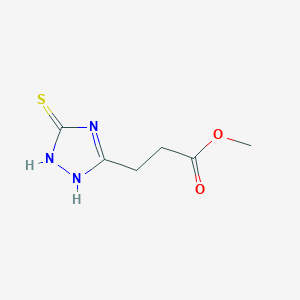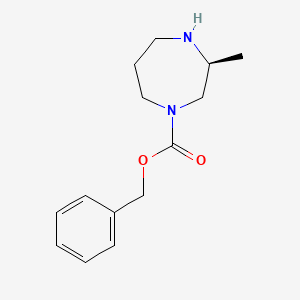
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate
説明
Synthesis Analysis
A practical synthesis of a similar compound, “(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate”, has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .科学的研究の応用
Synthesis of Key Intermediates
A study by Gomi, Kouketsu, Ohgiya, and Shibuya (2012) describes the synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate in the production of Rho–kinase inhibitor K-115. This synthesis is crucial for large-scale production of such inhibitors, demonstrating the compound's role in medicinal chemistry (Gomi et al., 2012).
Receptor Ligand Synthesis
Fanter, Müller, Schepmann, Bracher, and Wünsch (2017) conducted a study on the chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands. They utilized enantiomerically pure amino acids to synthesize these compounds, indicating the potential of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate derivatives in neuroscience research (Fanter et al., 2017).
Catalysis in Organic Synthesis
Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes with 1,4-diazepane derivatives for olefin epoxidation. Their research demonstrates how derivatives of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate could be applied in catalysis, an important area in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Microwave-Assisted Synthesis
Wlodarczyk, Gilleron, Millet, Houssin, and Hénichart (2007) described an efficient access to 1,4-diazepane derivatives through microwave-assisted synthesis. This method demonstrates the potential for rapid and efficient synthesis of derivatives of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate (Wlodarczyk et al., 2007).
Metal Complex Studies
Research by Mayilmurugan, Sankaralingam, Suresh, and Palaniandavar (2010) on iron(III) complexes with 1,4-diazepane derivatives indicates that these compounds can serve as models for enzymes. This is relevant for understanding enzyme mechanisms and designing enzyme inhibitors (Mayilmurugan et al., 2010).
Novel Synthesis Pathways
Limbach, Korotkov, Es-Sayed, and de Meijere (2008) discovered methods for preparing spirocyclopropanated derivatives from compounds similar to (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate. These findings are significant for developing new synthetic pathways in organic chemistry (Limbach et al., 2008).
特性
IUPAC Name |
benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINYCKVHXRGDV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)
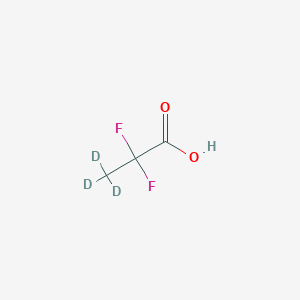
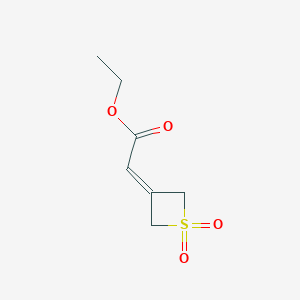
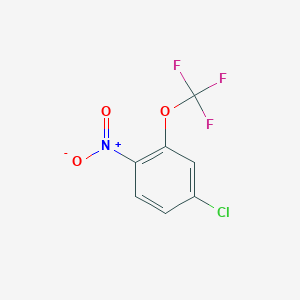
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)
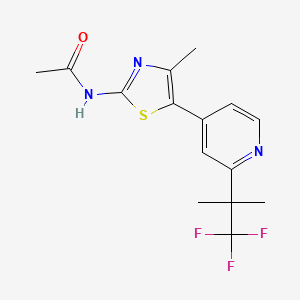
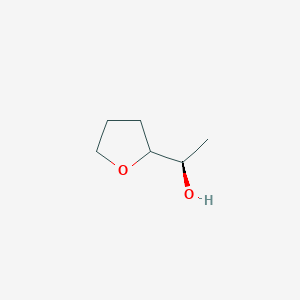
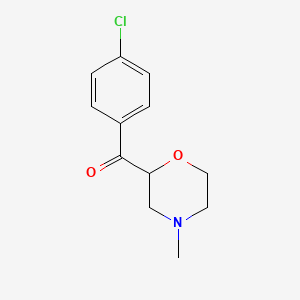
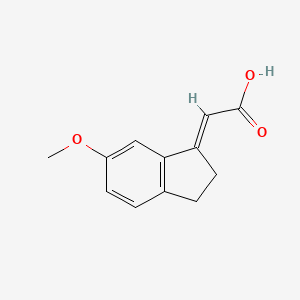
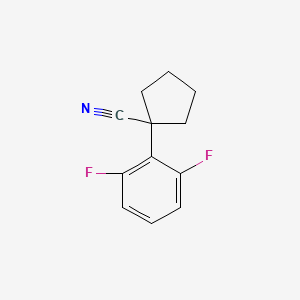
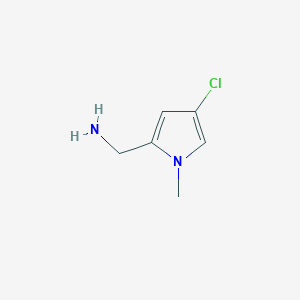
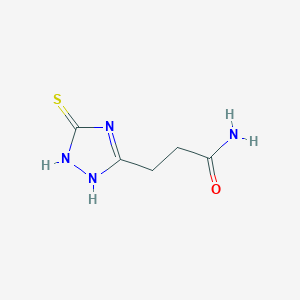
![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)
